molecular formula C6H11BrO2 B109974 Sec-butyl bromoacetate CAS No. 5205-36-7

Sec-butyl bromoacetate

Cat. No. B109974
CAS RN: 5205-36-7
M. Wt: 195.05 g/mol
InChI Key: AYUZHUMAYBBDJY-UHFFFAOYSA-N
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Description

Sec-butyl bromoacetate is a chemical compound with the molecular formula C6H11BrO2 . It is also known as butan-2-yl 2-bromoacetate .


Synthesis Analysis

The synthesis of sec-butyl bromoacetate and similar compounds often involves transesterification, a useful transformation in organic synthesis . This process has seen increasing interest for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The simulation of the reaction system of sec-butyl acetate production from n-butenes and acetic acid has led to the development of two variants of principal technological flowsheets of the process organization .


Molecular Structure Analysis

The molecular structure of sec-butyl bromoacetate consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 195.054 Da .


Chemical Reactions Analysis

Sec-butyl bromoacetate may be involved in various chemical reactions. For instance, β-keto esters like sec-butyl bromoacetate can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . These reactions likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

Scientific Research Applications

Synthesis of Organic Compounds

Sec-butyl bromoacetate is used in the synthesis of various organic compounds. For example, it has been used in the preparation of 5-bromo-3-sec.-butyl-6-methyluracil, an important intermediate in the synthesis of uracil derivatives. This process involves steps such as condensation, cyclization, and bromination, demonstrating the versatility of sec-butyl bromoacetate in organic synthesis (Huang You-lin, 2007).

Methodology in Chemical Reactions

Sec-butyl bromoacetate plays a critical role in studying the methodology of chemical reactions. For instance, it is involved in enantioselective couplings with aldehydes to produce various valuable esters and acids, indicating its significance in stereoselective synthesis (E. Corey & S. Choi, 1991).

Environmental Studies

In environmental research, sec-butyl bromoacetate derivatives have been used to study the degradation of herbicides like bromacil. These studies explore the formation of various degradation products and their environmental impacts, highlighting the compound's role in understanding environmental pollutants (A. Acher et al., 1994).

Industrial Applications

Sec-butyl bromoacetate is also significant in industrial applications. For example, its derivatives are used in the synthesis of sec-butyl alcohol, an important intermediate for various products. This showcases the compound's utility in large-scale industrial processes (Xu Huajie et al., 2021).

Photocatalysis Research

It is involved in photocatalysis research, particularly in the study of herbicide degradation under simulated solar light. This type of research is crucial for developing new environmental cleanup methods and understanding the behavior of herbicides in natural settings (Dusit Angthararuk et al., 2014).

Safety and Hazards

Sec-butyl bromoacetate can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is advised to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .

properties

IUPAC Name

butan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-5(2)9-6(8)4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZHUMAYBBDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sec-butyl bromoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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